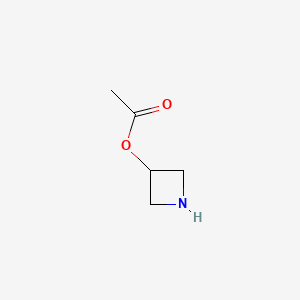

Azetidin-3-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSYYQMXMYAMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: (Azetidin-3-yl)acetic Acid - A Conformationally Constrained Analogue of GABA for Neuromodulatory Drug Discovery

Abstract: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Its therapeutic potential is vast, yet its clinical utility is hampered by poor blood-brain barrier permeability and a flexible structure that allows binding to multiple receptor and transporter subtypes, leading to off-target effects.[1] This guide explores (Azetidin-3-yl)acetic acid as a structural analogue of GABA, a molecule designed to overcome these limitations. By incorporating the GABA backbone into a rigid azetidine ring, this compound offers a conformationally constrained scaffold. This guide provides a comprehensive overview of the rationale, synthesis, and potential pharmacological evaluation of (Azetidin-3-yl)acetic acid, offering a technical resource for researchers in neuroscience and medicinal chemistry.

The Rationale: Overcoming the Limitations of a Fundamental Neurotransmitter

The therapeutic strategy of modulating the GABAergic system is well-established for treating conditions like epilepsy, anxiety, and neuropathic pain. However, direct administration of GABA is ineffective as it cannot efficiently cross the blood-brain barrier.[1] This has driven the development of GABA analogues, which are designed to be more lipophilic or to interact more specifically with components of the GABAergic system, such as receptors or transporters.[2]

A key challenge in designing GABA analogues is controlling their three-dimensional shape, or conformation. GABA's flexibility allows it to adopt numerous shapes, only some of which are "active" at the desired biological target. The introduction of a rigid ring structure is a classic medicinal chemistry strategy to lock a molecule into a specific, biologically relevant conformation. The four-membered azetidine ring is an excellent scaffold for this purpose; it is small, imparts significant rigidity, and has emerged as a valuable component in compounds targeting the central nervous system.[3] (Azetidin-3-yl)acetic acid embodies this principle, presenting the core pharmacophoric elements of GABA in a structurally defined manner.

Figure 1: Structural comparison of flexible GABA and its conformationally constrained analogue, (Azetidin-3-yl)acetic acid.

Synthetic Pathways: Accessing the Azetidine Scaffold

The synthesis of (Azetidin-3-yl)acetic acid and its derivatives is a critical step for enabling pharmacological studies. The literature provides several robust methods, often starting from commercially available N-Boc-azetidin-3-one. A common and effective strategy involves a Horner-Wadsworth-Emmons reaction to introduce the acetate side chain, followed by reduction and deprotection.

The causality behind this multi-step approach is rooted in achieving high yields and purity. The Boc (tert-butoxycarbonyl) group is an essential protecting group for the azetidine nitrogen, preventing unwanted side reactions during the olefination and reduction steps. Its removal under acidic conditions is typically clean and efficient.

Figure 2: Generalized synthetic workflow for preparing the (Azetidin-3-yl)acetic acid core structure.

Experimental Protocol: Synthesis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride

This protocol is adapted from established literature procedures for the deprotection of the N-Boc protected precursor.[4]

Self-Validation: The success of this protocol is validated by Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the removal of the Boc group (disappearance of the characteristic tert-butyl signal) and the presence of the azetidine and acetate protons in the final product's expected chemical shift and multiplicity.

-

Reaction Setup: To a solution of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.4 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Acid Addition: Slowly add a 4 M solution of hydrochloric acid in methanol (approx. 9.0 eq) to the cooled, stirring solution. Causality: The use of methanolic HCl ensures anhydrous conditions, preventing hydrolysis of the methyl ester, and provides both the acid catalyst and the chloride counter-ion for the final salt product.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, remove the solvent by concentration under reduced pressure (rotary evaporation).

-

Product Isolation: The resulting solid or oil is the crude methyl 2-(azetidin-3-yl)acetate hydrochloride. The structure should be confirmed by ¹H NMR spectroscopy.[4]

Pharmacological Profile: Targeting GABA Transporters

While direct receptor agonism is a possibility, a more probable mechanism of action for conformationally constrained GABA analogues like (Azetidin-3-yl)acetic acid is the inhibition of GABA transporters (GATs). GATs are responsible for reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibiting these transporters increases the extracellular concentration of GABA, enhancing GABAergic tone.

Several studies on related azetidine derivatives have demonstrated their potency as GABA uptake inhibitors, particularly at the GAT-1 and GAT-3 subtypes.[5] This suggests that the azetidine scaffold is well-suited for interaction with the active site of these transporters.

Sources

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Four-Membered Ring with Outsized Impact in Medicinal Chemistry

A Senior Application Scientist's Guide to a Privileged Heterocycle

In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles is relentless. Medicinal chemists continually seek scaffolds that can confer advantageous properties upon a lead molecule. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a uniquely powerful and versatile building block.[1][2] Though its synthesis was once considered a significant challenge, recent advancements have unlocked its potential, revealing a scaffold that offers a compelling blend of structural rigidity, metabolic stability, and the ability to modulate key physicochemical properties.[3][4]

This technical guide provides an in-depth exploration of the azetidine ring's significance, from its fundamental structural and chemical properties to its strategic application in approved and developmental therapeutics. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Core Attributes: Understanding the Azetidine Advantage

The unique properties of the azetidine ring stem from its strained four-membered structure, which lies in a fascinating middle ground between the highly reactive, unstable aziridine and the more flexible, unreactive pyrrolidine.[5] This strained nature, with a ring strain energy of approximately 25.4 kcal/mol, endows it with a distinct three-dimensional geometry and reactivity profile.[5][6]

Structure and Conformation: A Rigid Foundation

Unlike its five- and six-membered counterparts, the azetidine ring is not planar. It adopts a "puckered" conformation to alleviate some of its inherent ring strain.[7][8] This puckering is a critical feature, as it dictates the spatial orientation of substituents attached to the ring. For a substituent at the 3-position, which is a common point of functionalization, it will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the ring's protons.[7] This conformational rigidity is a key asset in drug design, as it reduces the entropic penalty of binding to a biological target and allows for the precise positioning of pharmacophoric elements.[9]

Physicochemical Properties: Fine-Tuning for Drug-Likeness

The incorporation of an azetidine ring can profoundly and beneficially influence a molecule's drug-like properties. Its small size and polar nitrogen atom allow it to serve as a versatile tool for optimizing solubility, lipophilicity, and metabolic stability.[10][11]

| Property | Azetidine | Pyrrolidine | Piperidine | Key Medicinal Chemistry Implications |

| pKa (Conjugate Acid) | ~11.29[12] | ~11.27[13][14] | ~11.22[13] | All are strongly basic, but the subtle differences can be exploited. Azetidine's high basicity ensures it is protonated at physiological pH, which can be crucial for forming ionic interactions with targets or improving aqueous solubility. |

| logP (Octanol/Water) | -0.39 (Calculated) | 0.46[13] | 0.84[13] | Azetidine is significantly less lipophilic than its larger homologues. Replacing a pyrrolidine or piperidine with an azetidine can be a powerful strategy to reduce a compound's overall lipophilicity, often leading to improved solubility and a better ADME profile.[10] |

| Metabolic Stability | Generally High | Variable | Variable | The azetidine ring itself is often resistant to metabolic degradation. Furthermore, its incorporation can block metabolically labile sites on adjacent parts of a molecule, enhancing overall stability against oxidative metabolism by cytochrome P450 enzymes.[4][10] |

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles.

Synthetic Strategies: Accessing the Azetidine Core

Historically, the synthesis of the strained azetidine ring posed a considerable challenge. However, a number of robust and versatile methods have now been developed, making a wide array of substituted azetidines accessible to medicinal chemists.[1][5]

Key Synthetic Approaches

Modern synthetic strategies often rely on intramolecular cyclization or cycloaddition reactions.[5][15]

-

Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a 1,3-difunctionalized propane backbone, such as a γ-amino alcohol or a γ-haloamine.

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core, though its utility has been expanded significantly by the development of visible-light mediated methods that overcome previous limitations.[4][5]

-

Palladium-Catalyzed C-H Amination: Advanced methods, such as the intramolecular amination of C(sp³)–H bonds, allow for the direct formation of the azetidine ring from readily available precursors.[3][5]

-

Ring-Opening of Azabicyclo[1.1.0]butanes (ABBs): The high strain of ABBs can be harnessed as a driving force to react with nucleophiles, yielding 3-substituted azetidines.[3]

Workflow & Protocol: A Representative Synthesis

The following diagram and protocol illustrate a general and reliable method for synthesizing a protected azetidine-3-ol, a versatile intermediate for further functionalization.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azetidines - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Azetidine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

- 15. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] The inherent ring strain of the azetidine moiety confers unique chemical reactivity and a conformationally rigid framework, enabling potent and selective interactions with various biological targets.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel azetidine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds, elucidating their mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Novel azetidine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[4][5] A notable mechanism of action for many of these derivatives is the inhibition of critical signaling pathways that are often dysregulated in cancer.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it an attractive therapeutic target.[1] A series of novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[1][6] These compounds have been shown to directly bind to STAT3 and inhibit its DNA-binding activity, leading to the suppression of downstream gene expression and subsequent tumor cell death.[6] For instance, in triple-negative breast cancer (TNBC) models, these azetidine compounds effectively inhibited both constitutive and ligand-induced STAT3 signaling.[6]

Diagram: STAT3 Signaling Pathway Inhibition by Azetidine Compounds

Caption: Inhibition of the STAT3 signaling pathway by novel azetidine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative novel azetidine compounds.

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| H172 (9f) | STAT3 | MDA-MB-468, MDA-MB-231 | 0.38 - 0.98 | [6] |

| H182 | STAT3 | MDA-MB-468, MDA-MB-231 | 0.38 - 0.98 | [6] |

| 1a | Tubulin Polymerization | A549, HCT116 | 0.0022, 0.0021 | [4] |

| 8a | Not Specified | HepG2, MCF-7 | 13.5, 10 | [5] |

| 8b | Not Specified | HepG2, MCF-7 | 32.5, 25.9 | [5] |

Antimicrobial Activity: A Broad Spectrum of Action

Azetidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[7][8][9][10] The 2-azetidinone, or β-lactam ring, is a well-known pharmacophore present in many widely used antibiotics.[7][11][12]

Synthesis and Evaluation of Novel Azetidinones

Recent research has focused on the synthesis of novel 2-azetidinone derivatives and their evaluation for antibacterial and antioxidant activities.[7][8][11] For example, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized and tested against various bacterial strains.[7][8] Some of these compounds displayed notable antibacterial activity, particularly against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[7][8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel azetidine derivatives against bacterial strains.

-

Preparation of Bacterial Inoculum: A loopful of the test bacterial culture is transferred to a tube of sterile nutrient broth. The broth is incubated at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected novel azetidine derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a2 | Staphylococcus epidermidis | 128 | [7][8] |

| Enterococcus faecalis | 256 | [7][8] | |

| Pseudomonas aeruginosa | 128 | [7][8] | |

| 5d, 5e, 5f, 5h, 5i, 5j | Various antibacterial strains | Similar or better than ampicillin | [13] |

| 5h, 5i, 5j, 5q | Various fungal strains | Good inhibitory activity | [13] |

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Certain novel azetidine derivatives have demonstrated promising anti-inflammatory and antioxidant properties.

Modulation of Inflammatory Mediators

One study investigated the effects of a novel azetidine derivative, KHG26792, on β-amyloid-induced microglial activation.[14] The results showed that KHG26792 attenuated the production of pro-inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide.[14] Furthermore, it downregulated the levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS).[14] The mechanism of action was attributed to the increased phosphorylation of the Akt/GSK-3β signaling pathway and decreased translocation of NF-κB.[14]

Another study highlighted the pro-inflammatory and pro-apoptotic effects of L-azetidine-2-carboxylic acid (AZE) in microglial cells, suggesting that certain azetidine derivatives can also modulate inflammatory responses through different mechanisms.[15]

Diagram: Workflow for Evaluating Anti-inflammatory Activity

Caption: Experimental workflow for assessing the anti-inflammatory effects of azetidine derivatives.

Antiviral Activity: A New Frontier

The exploration of azetidine derivatives as antiviral agents is a rapidly developing area of research.[16] Recent studies have reported the synthesis and evaluation of novel azetidine compounds against various viruses, including herpes simplex virus (HSV) and human coronavirus.[17][18]

Activity Against Herpes Simplex Virus (HSV)

Assembly Biosciences has identified azetidine compounds with potent antiviral activity against both HSV-1 and HSV-2.[18] An exemplified compound demonstrated an EC50 of less than 100 nM against both viral strains in infected Vero cells.[18]

Evaluation Against Human Coronavirus

A series of substituted phenyl azetidine-2-one sulphonyl derivatives were screened for their antiviral activity against several viruses, including Human Coronavirus (229E).[13][17] While the tested compounds showed weak activity in this particular study, it highlights the ongoing efforts to explore the potential of the azetidine scaffold in developing novel antiviral therapies.[13][17]

Conclusion and Future Directions

Novel azetidine derivatives represent a versatile and promising class of molecules with a broad spectrum of biological activities. The unique structural features of the azetidine ring provide a foundation for the design of potent and selective inhibitors of various therapeutic targets. The evidence presented in this guide underscores the significant potential of these compounds in the development of new treatments for cancer, infectious diseases, and inflammatory conditions.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for different biological activities will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which azetidine derivatives exert their effects is crucial for their optimization and clinical translation.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the chemical space around the azetidine scaffold, guided by robust biological screening and a thorough understanding of their mechanisms of action, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Reddy, D., et al. (2017). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncotarget, 8(49), 85698–85712. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4140–4158. [Link]

-

Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). PubMed. [Link]

-

Li, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(10), 2469. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Kim, E. A., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. BMB Reports, 50(12), 634–639. [Link]

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bulletin of environment, pharmacology and life sciences. [Link]

-

Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Journal of Survey in Fisheries Sciences, 11(1S), 1-10. [Link]

-

Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). ResearchGate. [Link]

-

Ansari, K. F., & Lal, C. (2009). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 2(2), 79-85. [Link]

-

Current and Future Prospects of Azetidine Derivatives an Overview. (2025). ResearchGate. [Link]

-

In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine. (1985). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2025). ResearchGate. [Link]

-

Mandal, A., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]

-

Mandal, A., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]

-

O'Dowd, H., et al. (2008). Novel antibacterial azetidine lincosamides. Bioorganic & Medicinal Chemistry Letters, 18(8), 2645–2648. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3299. [Link]

-

De la Rosa, M. A., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5898–5902. [Link]

-

Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

-

Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47361-47385. [Link]

-

Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld. [Link]

-

Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). ResearchGate. [Link]

-

Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 579-586. [Link]

-

Trovato, E., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11467. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. bepls.com [bepls.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Assembly Biosciences describes new azetidine compounds for HSV infections | BioWorld [bioworld.com]

The Strategic Utility of Azetidin-3-yl Acetate Derivatives in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold – A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, positioning it as a versatile synthetic intermediate.[1] This strained ring system, while more stable and easier to handle than its three-membered aziridine counterpart, provides a powerful thermodynamic driving force for ring-opening and functionalization reactions.[1][3] Consequently, incorporating the azetidine scaffold into molecular design offers a strategic approach to enhance physicochemical properties such as metabolic stability, aqueous solubility, and three-dimensionality (sp³ richness), all of which are critical parameters in drug development.[4]

This guide focuses on the synthesis and application of a key class of azetidine-based building blocks: azetidin-3-yl acetate and its derivatives. Specifically, we will explore the preparation of α,β-unsaturated azetidine precursors and their subsequent elaboration into a diverse array of complex heterocyclic systems. The primary focus will be on the aza-Michael addition, a robust and highly efficient carbon-nitrogen bond-forming reaction that leverages the unique reactivity of these building blocks.

Core Synthesis: Accessing the Key Precursor via the Horner-Wadsworth-Emmons Reaction

The most common and versatile entry point to 3-substituted this compound derivatives begins with the synthesis of an α,β-unsaturated ester, namely tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This key intermediate is typically prepared from commercially available N-Boc-azetidin-3-one via the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] The N-Boc (tert-butyloxycarbonyl) protecting group is crucial, as it stabilizes the azetidine ring and prevents unwanted side reactions involving the nitrogen atom.

The HWE reaction provides a reliable and stereoselective method for the formation of the exocyclic double bond.[6] It involves the reaction of a phosphonate-stabilized carbanion with the ketone of N-Boc-azetidin-3-one.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate[6]

-

Preparation of the Phosphonate Anion: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) under an inert atmosphere (N₂ or Ar). To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at 0 °C.

-

Anion Formation: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate anion.

-

Addition of Ketone: Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

-

Reaction: Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water (250 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Work-up and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the desired α,β-unsaturated ester.

The Aza-Michael Addition: A Gateway to Diverse Heterocyclic Scaffolds

The synthetic utility of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate lies in its role as a Michael acceptor. The exocyclic double bond is activated by the electron-withdrawing ester group, making the β-carbon susceptible to nucleophilic attack. The aza-Michael addition, or conjugate addition of an N-nucleophile, is a highly effective method for forming a C-N bond at the 3-position of the azetidine ring.[6] This reaction provides a straightforward route to a wide range of 3,3-disubstituted azetidines, which are valuable building blocks for drug discovery.[7]

A variety of nitrogen-containing heterocycles, including imidazoles, pyrazoles, triazoles, indoles, and saturated heterocycles like pyrrolidine, can serve as competent nucleophiles in this transformation.[5][6] The reaction is often catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

Caption: Aza-Michael addition of NH-heterocycles.

General Experimental Protocol: Aza-Michael Addition[6]

-

Reaction Setup: In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol), the desired N-heterocyclic compound (5.2 mmol), and DBU (0.79 g, 5.2 mmol) in acetonitrile (3.6 mL).

-

Heating: Stir the mixture at 65 °C for 4–16 hours. The reaction progress should be monitored by TLC.

-

Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water (15 mL). Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Work-up and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure. The resulting residue is purified by flash chromatography to yield the target 3-substituted azetidine derivative.

Scope of the Aza-Michael Addition

The robustness of this protocol has been demonstrated with a variety of NH-heterocycles, affording a library of novel azetidine-containing amino acid derivatives.

| Nucleophile (NH-Heterocycle) | Reaction Time (h) | Yield (%) | Reference |

| Azetidine | 4 | 64 | [5][6] |

| 3,3-Difluoropyrrolidine | 4 | 64 | [5] |

| 1H-Imidazole | 16 | 53 | [5][6] |

| 1H-Benzimidazole | 16 | 56 | [5][6] |

| 1H-Indole | 16 | 55 | [5][6] |

Post-Modification and Synthetic Diversification

The products of the aza-Michael addition are themselves versatile intermediates that can undergo further transformations, allowing for extensive molecular diversification.

Caption: Synthetic diversification pathways.

-

N-Boc Deprotection: The Boc group can be readily removed under acidic conditions, such as with 4M HCl in dioxane or trifluoroacetic acid (TFA), to unmask the secondary amine of the azetidine ring.[8][9] This free amine is a key functional handle for subsequent reactions, such as N-alkylation, acylation, or reductive amination, enabling the introduction of further diversity. Care must be taken to use milder conditions to avoid potential ring-opening of the strained azetidine.[9]

-

Ester Hydrolysis: The methyl ester can be saponified, typically using a base like lithium hydroxide (LiOH), to yield the corresponding carboxylic acid (N-Boc-3-azetidine acetic acid derivative).[10] This carboxylic acid moiety is invaluable for peptide synthesis, amide bond formation, or for use as a polar anchor in drug design.

Conclusion and Future Outlook

This compound derivatives, accessed primarily through a robust Horner-Wadsworth-Emmons/aza-Michael addition sequence, represent a powerful and versatile class of building blocks for modern organic synthesis. This strategy provides efficient access to novel, three-dimensional heterocyclic scaffolds that are highly sought after in drug discovery programs. The ability to readily diversify the substitution at the 3-position, coupled with the potential for further functionalization of the azetidine nitrogen and the acetate group, offers chemists a reliable platform for exploring new chemical space. As the demand for sp³-rich, structurally novel compounds continues to grow, the strategic application of these strained-ring building blocks is set to play an increasingly important role in the development of next-generation therapeutics.

References

- BenchChem. (n.d.). Technical Support Center: Methyl 2-(azetidin-3-yl)acetate Production.

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)acetate.

- Google Patents. (n.d.). Process for preparing azetidinone derivatives.

-

Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

-

PMC - NIH. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Boc-3-azetidine acetic acid | 183062-96-6 [chemicalbook.com]

A Technical Guide to the Synthesis of Novel Heterocyclic Amino Acid Derivatives Containing Azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained four-membered azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to parent molecules. When incorporated into amino acid structures, it provides access to novel building blocks for peptidomimetics and drug candidates with improved pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing new heterocyclic amino acid derivatives containing the azetidine moiety. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for representative syntheses, and discuss the challenges and optimization strategies inherent in the chemistry of strained-ring systems.

Introduction: The Strategic Value of Azetidine-Containing Amino Acids

The quest for novel molecular entities with enhanced therapeutic properties is a central theme in modern drug discovery. Non-natural amino acids are powerful tools in this endeavor, enabling the fine-tuning of peptide and small molecule drug candidates. Among these, azetidine-containing amino acids have emerged as particularly valuable building blocks.[1] The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, confers a rigidifying effect on molecular structure, which can lead to higher binding affinities and improved selectivity for biological targets.[2] This conformational constraint is a key differentiator from the more flexible five-membered proline ring, often leading to distinct secondary structures in peptides.[3][4]

Furthermore, the azetidine scaffold is recognized as a bioisostere for other cyclic and acyclic functionalities, offering a means to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5][6] The successful incorporation of the azetidine motif in approved drugs like the antihypertensive agent Azelnidipine highlights its clinical significance.[1][6]

This guide will navigate the synthetic landscape of azetidine-containing amino acids, focusing on practical and innovative methodologies that have advanced the field.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the strained azetidine ring presents unique synthetic challenges, primarily stemming from its susceptibility to ring-opening reactions.[7] However, a number of robust synthetic methodologies have been developed, which can be broadly categorized as follows:

-

Intramolecular Cyclization of Acyclic Precursors: The classical and most direct approach.

-

Functionalization of Pre-formed Azetidine Scaffolds: A strategy to build complexity on an existing ring.

-

Cycloaddition Reactions: Convergent methods for ring formation.

-

Ring Expansion and Contraction Reactions: Transforming other heterocyclic systems.

Intramolecular Cyclization: Forging the Ring from Linear Precursors

The most common strategy for synthesizing azetidine-2-carboxylic acid derivatives involves the intramolecular cyclization of a γ-functionalized α-amino acid.[8] This approach relies on an intramolecular nucleophilic substitution reaction where the amino group displaces a leaving group at the γ-position.

Causality Behind Experimental Choices:

-

Nitrogen Protection: The choice of the nitrogen protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[7] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer orthogonal deprotection strategies.

-

Leaving Group: A good leaving group at the γ-position is essential for efficient cyclization. Tosylates, mesylates, and halides are commonly employed.

-

Base: A non-nucleophilic base is required to deprotonate the nitrogen nucleophile without competing in the substitution reaction. Cesium carbonate has proven to be highly effective in promoting these cyclizations, often leading to high yields.[9]

Visualizing the Workflow: Intramolecular Cyclization

Caption: Two-step synthesis of 3-substituted azetidine amino acid derivatives via Aza-Michael addition.

Detailed Experimental Protocols

The following protocols are representative examples of the synthetic strategies discussed. They are intended as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid

This protocol is adapted from an efficient route utilizing a malonic ester intermediate. [9] Step 1: Cyclization to form the Azetidine Ring

-

To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate (1.0 eq) in dry DMF, add cesium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate.

Step 2: Krapcho Dealkoxycarbonylation

-

Dissolve the dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate (1.0 eq) in DMSO containing a small amount of water and lithium chloride (1.2 eq).

-

Heat the mixture to 150 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting product will be a mixture of diastereomeric monoesters.

Step 3: Lipase-Catalyzed Hydrolysis and Deprotection

-

Suspend the mixture of monoesters in a phosphate buffer (pH 7.0) and add a lipase (e.g., from Candida antarctica).

-

Stir the suspension at 30 °C, monitoring the hydrolysis of the desired (2S,1'S)-monoester by HPLC.

-

Once the desired conversion is reached, acidify the mixture and extract the unreacted (2R,1'S)-isomer with an organic solvent.

-

Adjust the pH of the aqueous layer to neutral and proceed with the deprotection.

-

Subject the aqueous solution containing the hydrolyzed product to hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl group.

-

Filter the catalyst and concentrate the filtrate to obtain enantiomerically pure (S)-azetidine-2-carboxylic acid.

| Step | Key Reagents | Typical Yield | Notes |

| 1. Cyclization | Cs₂CO₃, 1,2-dibromoethane | ~99% | The use of cesium carbonate is crucial for high yield. [9] |

| 2. Decarboxylation | LiCl, DMSO, H₂O | ~78% (total) | Results in a diastereomeric mixture. [9] |

| 3. Hydrolysis & Deprotection | Lipase, H₂, Pd/C | ~91% from mixture | Enzymatic resolution provides high enantiopurity. [9] |

Protocol 2: Synthesis of a 3-(Pyrazol-1-yl)azetidine-3-carboxylic Acid Derivative

This protocol is based on the aza-Michael addition strategy. [10] Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

-

To a solution of triethyl phosphonoacetate (1.1 eq) in dry THF at 0 °C, add a solution of DBU (1.1 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the desired α,β-unsaturated ester.

Step 2: Aza-Michael Addition with Pyrazole

-

Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and pyrazole (1.2 eq) in acetonitrile.

-

Add DBU (0.2 eq) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the target methyl 2-(1-(N-Boc-azetidin-3-yl)-1H-pyrazol-1-yl)acetate.

| Step | Key Reagents | Typical Yield | Notes |

| 1. HWE Reaction | Triethyl phosphonoacetate, DBU | High | The reaction is generally clean and high-yielding. |

| 2. Michael Addition | Pyrazole, DBU | Good to Excellent | The catalytic amount of DBU is sufficient to promote the reaction. |

Troubleshooting and Optimization

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain. [7]

-

Low Cyclization Yields: If intramolecular cyclization yields are low, ensure anhydrous conditions and consider alternative bases (e.g., K₂CO₃, NaH) or solvents. The choice of leaving group can also be optimized.

-

Ring Opening: Azetidines can be susceptible to nucleophilic ring-opening, particularly under acidic or strongly nucleophilic conditions. Careful control of pH and reaction conditions is necessary.

-

Purification Difficulties: The polarity and potential volatility of some azetidine derivatives can complicate purification. Gradient elution in column chromatography is often effective. [7]

Conclusion and Future Directions

The synthesis of new heterocyclic amino acid derivatives containing azetidine is a dynamic and evolving field. The methodologies outlined in this guide provide a solid foundation for researchers to access these valuable building blocks. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, including C-H functionalization and novel cycloaddition strategies. [2][3]The continued exploration of these unique amino acids will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]

-

Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ChemRxiv. [Link]

- Singh, G. S. (2014). Azetidine Synthesis. Springer.

-

Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537. [Link]

- Xu, J. X., & Zhou, C. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-177.

-

Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]

-

Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2536-2553. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2536-2553. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Powers, S. M., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of organic chemistry, 87(24), 16297–16313. [Link]

-

Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, biotechnology, and biochemistry, 69(10), 1892–1897. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Wikipedia. (n.d.). Azetidine. [Link]

-

ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]

-

Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(1), 1-10. [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

-

Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(1), 1-10. [Link]

- Vitale, A. A., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. International Journal of Peptide and Protein Research, 35(5), 417-426.

-

Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]

-

Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46979-47001. [Link]

- Google Patents. (n.d.).

-

Boni, R., et al. (1976). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, (18), 1941-1944. [Link]

-

Avenoza, A., et al. (2000). Unusual reaction of azetidine-2,3-diones with primary amines. Straightforward asymmetric synthesis of α-amino acid and peptide derivatives. Chemical Communications, (8), 757-758. [Link]

-

MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

-

Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3851–3855. [Link]

-

Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]

-

Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3953. [Link]

-

ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

-

Semantic Scholar. (n.d.). Synthesis of azetidine-3-carboxylic acid. [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Pharmacophore: A Technical Guide to Its Role in Natural Products and Synthetic Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique combination of structural rigidity and reactivity, while its three-dimensional geometry provides an effective tool for exploring chemical space beyond the flatlands of aromatic rings.[1][2][3] This guide offers an in-depth exploration of the azetidine pharmacophore, covering its presence in natural products, the diverse synthetic methodologies for its creation, its strategic application in drug design as a bioisostere, and its impact on the pharmacological properties of bioactive molecules. Detailed protocols and structural analyses are provided to equip researchers with the knowledge to effectively harness the potential of this remarkable scaffold.

Introduction: The Allure of the Strained Ring

The azetidine ring, the nitrogen-containing analogue of cyclobutane, presents a fascinating paradox for chemists. Its significant ring strain makes it more challenging to synthesize than its five- or six-membered counterparts like pyrrolidine and piperidine, yet this same strain is the source of its unique chemical character and utility.[1][4] This inherent energy translates into a rigid, well-defined three-dimensional structure that can favorably orient substituents towards biological targets, potentially reducing the entropic penalty of binding and increasing potency.[3]

Historically overshadowed by its β-lactam cousins (azetidin-2-ones) of antibiotic fame, the fully saturated azetidine ring has emerged as a valuable scaffold in its own right.[5][6] Its incorporation into molecular structures has been shown to improve critical drug-like properties, including metabolic stability, aqueous solubility, and target specificity.[7][8] As the pharmaceutical industry increasingly seeks to escape "flatland" and develop more sp³-rich, three-dimensional drug candidates, the azetidine pharmacophore has drawn significant attention from medicinal chemists.[7][9] This guide will dissect the fundamental aspects of this scaffold, from its natural origins to its role in cutting-edge drug discovery.

Caption: Core structure and key properties of the azetidine ring.

Azetidine Scaffolds in Nature

While not as widespread as other heterocycles, azetidine-containing natural products play important biological roles. Their biosynthesis presents a formidable challenge due to the energy required to form the strained ring, highlighting the elegant solutions evolved by nature.[10]

The most prominent example is (L)-azetidine-2-carboxylic acid (AZE) , a non-proteinogenic amino acid found in plants like lily-of-the-valley (Convallaria majalis) and in some bacteria.[11][12][13] AZE is a structural mimic of proline and can be mistakenly incorporated into proteins during translation.[11] This misincorporation leads to dysfunctional proteins, acting as a defense mechanism for the plant by poisoning predators or inhibiting the growth of competing vegetation.[12][14]

The biosynthesis of AZE has been a long-standing puzzle. Recent studies have revealed that AZE synthases in bacteria catalyze an unusual intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), a common biological methyl group donor, to form the strained heterocycle.[15][16] Another biosynthetic pathway, leading to the azetidine-containing moiety of the fungicide polyoxin, involves a two-metalloenzyme cascade that performs sequential desaturation and cyclization of L-isoleucine.[17] These discoveries not only illuminate nature's synthetic strategies but also provide enzymatic tools for potential biocatalytic applications.[15]

Synthetic Methodologies: Forging the Four-Membered Ring

The synthesis of the azetidine ring has been a persistent challenge, but a variety of effective methods have been developed.[4][18] These strategies can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.

3.1 Intramolecular Cyclization

This is the most common and versatile approach, typically involving the formation of a C-N bond to close the ring.[4] The general strategy relies on a 1,3-difunctionalized propane backbone where a nucleophilic nitrogen atom displaces a leaving group at the γ-position.

Key variations include:

-

Cyclization of γ-haloamines or activated γ-aminoalcohols: This is a classic and widely used method where a primary or secondary amine displaces a halide or a sulfonate ester.[4]

-

Reductive cyclization: Methods such as the cyclization of γ-azido ketones or β-amino aldehydes provide another route to the azetidine core.[4]

-

Palladium-Catalyzed C(sp³)–H Amination: More modern approaches utilize transition metal catalysis to directly form the C-N bond via C-H activation, offering novel pathways to functionalized azetidines.[1][2]

3.2 Cycloaddition Reactions

[2+2] cycloadditions offer a powerful and atom-economical way to construct the four-membered ring in a single step.

-

Aza-Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene can generate azetidines. Recent advances using visible-light photocatalysis have made this reaction more accessible and versatile.[1][18]

-

Ketene-Imine Cyclization: The Staudinger synthesis, a reaction between a ketene and an imine, is a cornerstone for producing β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines.[5][19]

Caption: Major synthetic pathways to the azetidine core.

The Azetidine Pharmacophore in Drug Design

The true power of the azetidine ring in medicinal chemistry lies in its ability to act as a versatile pharmacophore and a bioisosteric replacement for other common chemical groups. Its unique properties can be leveraged to fine-tune the pharmacological profile of a drug candidate.[18][20]

4.1 A Bioisosteric Tool

Azetidines serve as valuable bioisosteres for a range of cyclic and acyclic fragments, offering a three-dimensional alternative that can profoundly alter a molecule's properties.[7]

-

Replacement for Pyrrolidine/Piperidine: Substituting larger saturated heterocycles with the smaller azetidine ring can reduce molecular weight and lipophilicity (logP), while the rigid structure helps maintain or improve binding by locking in a favorable conformation.[7]

-

Replacement for gem-dimethyl or t-butyl groups: The azetidine ring can mimic the steric bulk of these common groups while introducing a polar nitrogen atom, which can improve solubility and provide a new vector for hydrogen bonding interactions.

-

Replacement for Phenyl Rings: In a strategy to "escape from flatland," azetidines can replace aromatic rings, increasing the fraction of sp³ carbons (a desirable trait for drug candidates) and introducing novel exit vectors for further chemical modification.[7]

4.2 Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an azetidine can lead to significant improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

| Property | Typical Effect of Azetidine Incorporation | Rationale |

| Aqueous Solubility | Increase | The basic nitrogen atom can be protonated at physiological pH, increasing polarity and interaction with water.[7] |

| Lipophilicity (logP) | Decrease | Replaces larger, more lipophilic carbocyclic or heterocyclic rings.[7] |

| Metabolic Stability | Increase | The strained ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.[7] |

| Molecular Rigidity | Increase | Reduces the number of rotatable bonds, which can decrease the entropic penalty upon binding to a target.[3] |

4.3 Case Studies in Drug Development

The value of the azetidine pharmacophore is demonstrated by its presence in approved drugs and clinical candidates across various therapeutic areas.[21][22]

-

Azelnidipine (Calblock): An antihypertensive drug, this dihydropyridine calcium channel blocker features an azetidine-2-carboxylate ester.[3][22]

-

Cobimetinib (Cotellic): A MEK1/2 inhibitor used in cancer therapy, cobimetinib contains a 3-(dimethylamino)azetidine moiety.[1][22]

-

Tofacitinib (Xeljanz): While the core is a pyrrolo[2,3-d]pyrimidine, extensive structure-activity relationship (SAR) studies in the Janus kinase (JAK) inhibitor class have explored azetidine-containing analogues to optimize selectivity and properties.[22]

-

GABA Uptake Inhibitors: Research into inhibitors of the GABA transporters (GAT-1 and GAT-3) has shown that azetidine derivatives can serve as potent and selective ligands, acting as conformationally constrained GABA analogs.[23]

Experimental Protocols

To provide a practical context, this section details a representative synthesis of a substituted azetidine and a common assay for its biological evaluation.

5.1 Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes the synthesis of a versatile azetidine building block via intramolecular cyclization of an activated γ-aminoalcohol. The causality behind this choice is its reliability and the utility of the resulting product, which can be further functionalized at the 3-position.

Step 1: Epichlorohydrin Ring-Opening

-

To a stirred solution of benzylamine (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude amino alcohol, 1-(benzylamino)-3-chloropropan-2-ol, which is used directly in the next step.

-

Rationale: This is a standard SN2 ring-opening of the epoxide by the amine nucleophile. Methanol serves as a protic solvent to facilitate the reaction.

-

Step 2: Intramolecular Cyclization (C-N Bond Formation)

-

Dissolve the crude amino alcohol in a suitable solvent such as toluene.

-

Add a strong base, such as sodium hydroxide (2.5 eq) in water, to the solution.

-

Heat the biphasic mixture to reflux (approx. 80-90 °C) and stir vigorously for 16 hours.

-

Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.

-

Rationale: The strong base deprotonates the alcohol, forming an alkoxide which then displaces the chloride in an intramolecular Williamson ether synthesis to form an epoxide intermediate. The amine then attacks this intermediate, but the more favorable pathway under these conditions is direct deprotonation of the amine followed by SN2 displacement of the chloride to form the azetidine ring. Heating provides the necessary activation energy for the cyclization.

-

Step 3: N-Debenzylation and Boc Protection

-

Dissolve the crude 1-benzylazetidin-3-ol in methanol.

-

Add palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting crude azetidin-3-ol in dichloromethane and add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.2 eq).

-

Stir at room temperature for 4 hours.

-

Wash the reaction with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-3-hydroxyazetidine.

-

Rationale: Palladium-catalyzed hydrogenation is a standard method for cleaving benzyl groups from amines (hydrogenolysis). The subsequent reaction with Boc2O protects the now-free secondary amine, providing a stable, versatile building block for further synthetic manipulations.

-

Conclusion and Future Outlook

The azetidine pharmacophore has firmly established itself as a valuable tool in the arsenal of medicinal chemists. Its unique conformational rigidity, combined with its ability to enhance physicochemical properties, makes it a powerful scaffold for the design of novel therapeutics.[18][20] The challenges associated with its synthesis have been significantly mitigated by the development of robust and versatile synthetic methods.[1][19]

Future research will likely focus on several key areas:

-

Asymmetric Synthesis: Developing new catalytic, enantioselective methods to access chiral, substituted azetidines will be crucial for creating stereochemically defined drug candidates.[5]

-

Novel Functionalization: Exploring new reactions to selectively functionalize the C-H bonds of the azetidine ring will open up new avenues for SAR exploration.[1]

-

Biocatalysis: Harnessing newly discovered enzymes, such as AZE synthase, could provide environmentally friendly and highly selective routes to complex azetidine-containing molecules.[16]

As drug discovery continues to move towards more complex, three-dimensional chemical space, the strategic incorporation of strained ring systems like azetidine will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

- Azetidine Synthesis. (n.d.). Google Books.

-

Singh, G. S., & Ombito, J. O. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

-

Kragsten, J. V., et al. (2001). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 44(23), 3765–3775. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

- Li, S., & Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165.

-

Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Powers, S. M., & Alexanian, E. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(23), 15413–15426. [Link]

-

Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2614–2633. [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2614–2633. [Link]

-

Andexer, J. N., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology, 21(2), 226–233. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

-

Selwood, T., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10985–11029. [Link]

-

Azetidinecarboxylic Acid. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

-

Biosyntheses of azetidine-containing natural products. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Chen, Z., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 72(40), 22108–22116. [Link]

-

Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

-

Biologically active azetidines. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... (n.d.). ChEMBL. Retrieved December 30, 2025, from [Link]

-

Gong, R., et al. (2025). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature Chemistry. [Link]

-

Turkson, J., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1193–1198. [Link]

-

Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Biosyntheses of azetidine-containing natural products. (2021). Semantic Scholar. Retrieved December 30, 2025, from [Link]

-

Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 585-591. [Link]

-

Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. (2025). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2025). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Structures of some azetidine‐based drugs. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Wang, Z., et al. (2015). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(1), 8. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. jmchemsci.com [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Azetidines [manu56.magtech.com.cn]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. img01.pharmablock.com [img01.pharmablock.com]

- 23. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and binding affinity.[1][2] This four-membered saturated heterocycle acts as a rigid, polar scaffold, making it an attractive bioisostere for larger, more flexible ring systems.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 2-(azetidin-3-yl)acetate, a versatile building block for drug discovery. We will detail a robust, multi-step synthesis of the core molecule and explore advanced strategies for its derivatization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Strategic Importance of the Azetidine Scaffold